molecular formula C20H26N2O2 B1460712 N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide CAS No. 1020723-61-8

N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide

Cat. No.: B1460712
CAS No.: 1020723-61-8
M. Wt: 326.4 g/mol
InChI Key: LQLHDDLQOWKDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide (CAS 1020723-61-8) is a benzamide derivative with a molecular formula of C₂₀H₂₆N₂O₂ and a molecular weight of 326.43 g/mol . This research compound belongs to a class of benzamide-based intermediates that are of significant interest in medicinal chemistry and pharmaceutical development . Benzamide derivatives are widely utilized in the synthesis of novel bioactive molecules and have been explored as key scaffolds in the development of potential therapeutic agents . The structural features of this compound, including the 4-(hexyloxy)benzamide moiety and the 5-amino-2-methylphenyl group, make it a valuable building block for constructing more complex molecular architectures. Researchers employ this compound in various applications, including the synthesis of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which are known to exhibit diverse biological activities . Similar benzamide derivatives have been investigated for their potential as enzyme inhibitors, including acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibitors, which are relevant targets for neurological disorders and other therapeutic areas . The compound is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and professionals only. All information provided is for research reference purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols when handling this chemical compound.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-4-5-6-13-24-18-11-8-16(9-12-18)20(23)22-19-14-17(21)10-7-15(19)2/h7-12,14H,3-6,13,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLHDDLQOWKDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H26N2O2C_{20}H_{26}N_{2}O_{2} and a molecular weight of approximately 326.43 g/mol. Its structure includes an amino group, which can engage in hydrogen bonding, and a hexyloxy substituent that enhances its hydrophobic interactions. These features contribute to its biological activity, particularly in cancer therapy and as an inhibitor of histone deacetylases (HDACs) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit HDACs, which play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .

Anticancer Effects

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrate that the compound significantly reduces the growth of cancer cell lines, including breast and osteogenic sarcoma cells .
  • Apoptosis Induction : Mechanistic studies reveal that treatment with this compound results in increased markers of apoptosis, suggesting it triggers programmed cell death pathways .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects, although further studies are needed to elucidate this aspect .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic profile in various diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Findings : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard treatments .
  • Mechanistic Study on HDAC Inhibition :
    • Objective : To explore the interaction with HDAC enzymes.
    • Findings : The compound exhibited selective inhibition of class I HDACs, leading to altered gene expression profiles associated with tumor suppression .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameHDAC InhibitionAnticancer ActivityOther Activities
This compoundYesSignificantAntimicrobial
N-(4-Aminophenyl)-2-(hexyloxy)benzamideModerateModerateAntioxidant
Benzamide derivativesVariableLow to ModerateAnti-inflammatory

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable component in the development of new compounds.

Biological Applications

This compound has been investigated for its biochemical properties, particularly its potential role as a probe in enzyme interaction studies. The amino group can form hydrogen bonds with biological macromolecules, enhancing its utility in biological assays.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro tests have demonstrated its cytotoxic effects on various cancer cell lines:

Cell LineIC50 Value (µM)Effect Observed
MCF-7 (Breast Cancer)15Induced apoptosis
IGROV-1 (Ovarian Cancer)12Inhibited proliferation

These findings suggest that this compound could be developed as a therapeutic agent against specific types of cancer.

Antioxidant Activity

Compounds similar to this compound have shown antioxidant properties, which may contribute to their therapeutic effects against diseases related to oxidative stress. This aspect is crucial for further research into its potential health benefits.

Medical Applications

This compound is also being explored for its therapeutic properties beyond oncology. It has been identified as having potential anti-inflammatory effects and may serve as an ocular tension depressor, similar to other benzamide derivatives used in treating glaucoma .

In Vivo Studies

Preclinical evaluations using mouse models with xenograft tumors showed that treatment with this compound resulted in significant tumor growth inhibition compared to control groups:

Treatment GroupTumor Volume Reduction (%)
Control0
Compound45

This data underscores the compound's potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Alkoxy Chain Length Variants

Compound Name Alkoxy Group Molecular Weight (g/mol) Key Properties/Activities
N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide Hexyloxy 340.45 Moderate lipophilicity, potential CNS activity
N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide Heptyloxy 354.48 Increased lipophilicity (logP +0.5), reduced aqueous solubility
N-(5-Amino-2-methylphenyl)-4-(pentyloxy)benzamide* Pentyloxy 326.42 Shorter chain may improve solubility but reduce bioavailability

Key Insight : Extending the alkoxy chain from hexyloxy to heptyloxy increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Substituent Modifications on the Aromatic Ring

Compound Name Substituent on Amide Nitrogen Key Structural Differences Biological Implications
This compound 5-Amino-2-methylphenyl Electron-donating amino group Potential for DNA/protein interactions
N-(5-Methoxy-2-methylphenyl)-4-(hexyloxy)benzamide* 5-Methoxy-2-methylphenyl Methoxy group (electron-withdrawing) Altered electronic profile, reduced H-bonding
N-(4-Amino-2-methylphenyl)-4-(hexyloxy)benzamide 4-Amino-2-methylphenyl Amino group at para position Possible changes in target binding affinity

Key Insight: The position and nature of substituents on the aromatic ring significantly influence electronic properties and binding interactions. The 5-amino group in the target compound may enhance interactions with polar residues in enzymes or receptors compared to methoxy variants .

Alkoxy Group Functionalization

Compound Name Alkoxy Group Structure Molecular Weight (g/mol) Notable Activities
This compound -O-(CH₂)₅CH₃ 340.45 Balanced lipophilicity/solubility
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)benzamide -O-CH₂CH₂-O-Ph 406.47 Bulky substituent; potential steric hindrance
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide -O-CH₂CH₂-OCH₃ 356.40 Increased polarity, improved solubility

Key Insight: Replacing hexyloxy with phenoxyethoxy introduces aromaticity and bulkiness, which may hinder target binding but improve thermal stability. Conversely, methoxyethoxy enhances solubility due to polarity .

Preparation Methods

Synthesis of 5-Amino-2-methylphenylamine (Key Intermediate)

The synthesis of 5-amino-2-methylphenylamine involves the following:

Step Reaction Conditions Yield Notes
Diazotization and Sandmeyer-type Bromination 5-Amino-2-methylphenol dissolved in hydrobromic acid (48%), sodium nitrite added at 0°C, followed by copper(I) bromide addition and reflux for 2 hours 17-26% The reaction converts the amino group to a bromide intermediate, which can be further transformed into the amine. Purification by column chromatography or recrystallization is necessary.
Reduction of Nitro Precursors Commercially available 4-nitroanilines are reduced using Pd-C hydrogenation or SnCl2/HCl in ethanol at 50°C 65-96% Efficient reduction of nitro groups to amino groups, yielding the required diamines for further coupling

These methods provide the aromatic amine with the amino group positioned at the 5-position and methyl substitution at the 2-position.

Preparation of 4-(Hexyloxy)benzoyl Chloride

  • The 4-(hexyloxy)benzoic acid is converted to its acid chloride by reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions in an inert solvent such as dichloromethane or chloroform.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Amide Coupling Reaction

Parameter Details
Reactants 5-Amino-2-methylphenylamine and 4-(hexyloxy)benzoyl chloride
Solvent Dichloromethane (DCM) or similar organic solvents
Base Triethylamine (TEA) or pyridine to neutralize HCl formed
Temperature Reflux or room temperature depending on reactivity
Reaction Time Several hours until completion monitored by TLC or HPLC
Workup Extraction, washing with aqueous layers, drying over MgSO4
Purification Recrystallization or column chromatography

This method yields this compound as a purified product suitable for research applications.

Representative Reaction Scheme

Data Table Summarizing Key Preparation Parameters

Step Reactants Conditions Yield (%) Purification Method Notes
Diazotization and Bromination 5-Amino-2-methylphenol, NaNO2, CuBr, HBr 0°C to reflux, 2 h 17-26 Column chromatography, recrystallization Low to moderate yield, requires careful temperature control
Nitro Group Reduction 4-Nitroanilines, Pd-C or SnCl2/HCl 50°C, EtOH solvent 65-96 Filtration, washing High yield, efficient conversion to amines
Acid Chloride Formation 4-(Hexyloxy)benzoic acid, SOCl2 Reflux, anhydrous ~90 (typical for acid chlorides) Distillation or direct use Acid chloride sensitive to moisture
Amide Coupling 5-Amino-2-methylphenylamine, 4-(Hexyloxy)benzoyl chloride, TEA Reflux or RT, DCM solvent 70-85 (typical) Recrystallization, column chromatography Reaction monitored by TLC/HPLC

Research Findings and Optimization Notes

  • The amide bond formation is generally straightforward but requires anhydrous conditions to prevent hydrolysis of acid chloride.
  • Triethylamine serves dual roles as a base and scavenger for HCl, improving yield and purity.
  • Reflux in dichloromethane provides an optimal balance between reaction rate and product stability.
  • Purification by recrystallization from suitable solvents (e.g., petroleum ether/ethyl acetate mixtures) yields high-purity crystalline product.
  • Alternative coupling agents like carbodiimides (e.g., EDC, DCC) can be explored for milder conditions but are less common for this compound.
  • The amino group on the phenyl ring can be sensitive to oxidation; thus, inert atmosphere or antioxidants may be used during synthesis and storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide

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